molecular formula C20H25N3O2 B1669894 DCLX069

DCLX069

Cat. No.: B1669894
M. Wt: 339.4 g/mol
InChI Key: RITRCMIWRZBDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (CAS: 792946-69-1) is a benzoate ester derivative featuring a benzyl-substituted piperazine ring and an amino group at the 3-position of the aromatic ring. Its molecular formula is C₂₀H₂₅N₃O₂, with a molecular weight of 339.43 g/mol . The compound is structurally characterized by:

  • Ethyl ester group: Enhances lipophilicity and membrane permeability.
  • Benzylpiperazine moiety: Contributes to receptor-binding affinity, particularly in neurological and antimicrobial targets.
  • Amino group at position 3: Facilitates hydrogen bonding and interactions with biological targets.

This compound is utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, including benzimidazole derivatives with antitubercular activity .

Properties

IUPAC Name

ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRCMIWRZBDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of Ethyl 4-Fluorobenzoate

The synthesis begins with introducing a nitro group at position 3 of ethyl 4-fluorobenzoate. Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). The meta-directing effect of the fluorine atom ensures regioselective nitration at position 3, yielding ethyl 3-nitro-4-fluorobenzoate.

Representative Conditions:

Parameter Value Source
Nitrating agent HNO₃ (90%), H₂SO₄ (10%)
Temperature 0–5°C
Reaction time 4–6 hours
Yield 75–85%

Step 2: Nucleophilic Aromatic Substitution with 1-Benzylpiperazine

The fluorine atom at position 4 is displaced by 1-benzylpiperazine via SNAr. This step requires polar aprotic solvents (e.g., N,N-dimethylformamide, DMF) and elevated temperatures (120–160°C). The basicity of 1-benzylpiperazine facilitates deprotonation, enhancing nucleophilicity.

Optimized Protocol:

  • Reactants: Ethyl 3-nitro-4-fluorobenzoate, 1-benzylpiperazine hydrochloride (2.0 equiv)
  • Solvent: DMF (anhydrous)
  • Temperature: 120°C, reflux
  • Duration: 16–24 hours
  • Yield: 65–70%

Step 3: Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Hydrogenation is preferred for scalability and cleaner workup.

Reduction Conditions:

Method Reagents/Conditions Yield Source
Catalytic hydrogenation H₂ (1 atm), 10% Pd/C, ethanol 85–90%
Tin(II) chloride SnCl₂ (2.5 equiv), HCl (conc) 70–75%

Key Considerations:

  • Catalyst Loading: 5–10 wt% Pd/C ensures complete conversion.
  • Side Reactions: Over-reduction of the ester group is mitigated by limiting H₂ pressure (<2 atm).

Alternative Method: Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N coupling offers a streamlined approach, circumventing the nitro intermediate. While less common for this compound, analogous syntheses of related benzoates demonstrate feasibility.

Reaction Design

Ethyl 3-amino-4-fluorobenzoate reacts with 1-benzylpiperazine under Buchwald-Hartwig conditions. This one-pot method requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

Representative Data:

Parameter Value Source
Catalyst Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent Toluene
Temperature 110°C
Yield 55–60%

Advantages:

  • Eliminates nitro reduction step.
  • Compatible with electron-deficient aryl halides.

Limitations:

  • Lower yields compared to the three-step route.
  • Sensitivity to oxygen and moisture.

Microwave-Assisted Synthesis

Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. A modified protocol for ethyl 3-nitro-4-(4-benzylpiperazin-1-yl)benzoate synthesis achieved 80% yield in 30 minutes.

Microwave Conditions:

Parameter Value Source
Power 300 W
Temperature 160°C
Solvent DMF
Duration 30 minutes

Comparative Analysis of Methods

Method Steps Yield (%) Time Cost Scalability
Three-step sequence 3 65–70 48–72 h Moderate High
Buchwald-Hartwig 1 55–60 24 h High Moderate
Microwave-assisted 3 80 6 h Low High

Key Takeaways:

  • The three-step method remains the gold standard for industrial-scale synthesis.
  • Microwave-assisted synthesis offers time efficiency but requires specialized equipment.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from isopropanol or ethanol, achieving >98% purity.

Typical Protocol:

  • Dissolve crude product in hot isopropanol (1:10 w/v).
  • Cool to 4°C for 12 hours.
  • Filter and dry under vacuum.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 6.80–7.40 (m, aromatic and piperazine protons).
  • FT-IR: 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C-N piperazine).

Industrial-Scale Considerations

Batch processes dominate large-scale production due to:

  • Cost Efficiency: DMF and ethanol are recyclable.
  • Safety: Controlled hydrogenation minimizes explosion risks.
  • Throughput: 50–100 kg batches achieve 65–70% overall yield.

Chemical Reactions Analysis

Types of Reactions: DCLX069 primarily undergoes interactions with protein arginine methyltransferase 1, leading to inhibition of its enzymatic activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions used in biological assays.

Common Reagents and Conditions: The primary reagent involved in the activity of this compound is protein arginine methyltransferase 1. The compound is used in various concentrations, typically ranging from 12.5 to 100 µM, to achieve the desired inhibitory effect .

Major Products Formed: The major product formed from the interaction of this compound with protein arginine methyltransferase 1 is the inhibited enzyme complex. This interaction effectively blocks the methylation of arginine residues in target proteins, leading to downstream effects on cellular processes .

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate serves as a lead compound for synthesizing new pharmaceuticals aimed at central nervous system disorders. Its structural characteristics enable it to interact with neurotransmitter receptors, making it a candidate for developing drugs to treat conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Receptor Interaction Studies
The compound's piperazine ring is known to facilitate binding to various receptors, including serotonin and dopamine receptors. Research indicates that derivatives of piperazine can act as antagonists or agonists at these targets, potentially leading to novel treatments for psychiatric disorders .

Biological Studies

Pharmacological Evaluation
In vitro studies have demonstrated that ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate exhibits significant biological activity. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. Compounds with similar structures have shown promise in reducing amyloid-beta aggregation, suggesting that this compound may contribute to neuroprotective strategies .

Multi-target Directed Ligands
This compound can be part of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. Such compounds are particularly relevant in treating complex diseases where multiple pathways are involved, such as cancer and neurodegeneration .

Industrial Applications

Synthesis of Complex Organic Molecules
Beyond medicinal uses, ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can be utilized in the synthesis of other complex organic molecules. Its reactivity allows it to serve as a building block in organic synthesis, potentially leading to the development of new materials or chemicals for industrial applications .

Case Studies and Research Findings

Study/Source Findings
MDPI Pharmaceuticals (2020)Demonstrated the potential of piperazine derivatives as A2A receptor antagonists for neurodegenerative disorders .
PMC Article on Hydroxybenzimidazole (2020)Showed that compounds with similar structures could inhibit AChE and reduce β-amyloid aggregation, highlighting the relevance of ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate in Alzheimer's research .
RSC Advances (2019)Evaluated the biological activity of benzoate compounds, indicating potential anesthetic properties that could relate to derivatives of ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate .

Mechanism of Action

DCLX069 exerts its effects by selectively inhibiting protein arginine methyltransferase 1. The compound binds to the S-adenosylmethionine binding pocket of the enzyme, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition leads to a decrease in arginine methylation, which in turn affects various cellular pathways involved in gene expression, signal transduction, and protein-protein interactions . The molecular targets of this compound include histones and other proteins involved in chromatin remodeling and transcriptional regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Impact on Properties
Ethyl 4-(piperazin-1-yl)benzoate Piperazine at position 4; lacks benzyl group Reduced lipophilicity and receptor affinity due to absence of benzyl substituent .
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate Nitro group at position 3; piperidine ring Enhanced reactivity for reduction reactions; altered bioactivity profile .
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-Butylamino group instead of benzylpiperazine Increased steric hindrance; modified pharmacokinetics and solubility .
Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate Chloro and nitro substituents Higher electrophilicity; potential for cross-coupling reactions .
Ethyl 4-(4-acetylpiperazin-1-yl)-3-bromobenzamide Acetylpiperazine; bromobenzamide group Improved enzyme inhibition due to bromine’s electronegativity .

Impact of Substituent Positioning

  • Piperazine vs. Piperidine Rings : Piperazine-containing analogs (e.g., Ethyl 4-(piperazin-1-yl)benzoate) exhibit higher solubility in polar solvents compared to piperidine derivatives (e.g., Ethyl 3-nitro-4-(piperidin-1-yl)benzoate) due to nitrogen atoms in the ring .
  • Benzyl Group: The benzyl substituent in Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate enhances lipophilicity by ~20% compared to non-benzylated analogs, improving blood-brain barrier penetration .

Key Research Findings

Antitubercular Applications: Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate derivatives demonstrated 70% yield in synthesizing benzimidazoles with potent activity against INH-resistant M. tuberculosis .

Receptor Binding : The benzylpiperazine group enhances serotonin receptor (5-HT₆) affinity, showing IC₅₀ = 0.8 µM in preliminary assays .

Comparative Solubility: Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has logP = 2.1, higher than analogs like Ethyl 4-aminobenzoate (logP = 1.5), due to the benzyl group .

Biological Activity

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has the molecular formula C20H25N3O2C_{20}H_{25}N_{3}O_{2} and a molecular weight of 341.44 g/mol. The compound features a benzoate structure, which is crucial for its interaction with biological targets.

Structural Representation

PropertyValue
Molecular FormulaC20H25N3O2
Molecular Weight341.44 g/mol
Functional GroupsAmine, Ester, Piperazine

Synthesis

The synthesis of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. Key steps include:

  • Aminomethylation : The starting material undergoes aminomethylation to introduce the piperazine moiety.
  • Reduction : Reduction using lithium aluminum hydride is employed to modify functional groups.
  • Alkylation : Final alkylation steps yield the desired compound with specific substituents.

Antimicrobial Properties

Research has indicated that derivatives of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate exhibit antimicrobial activity. For instance, studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity compared to standard antibiotics .

Anti-inflammatory and Analgesic Effects

The compound has also demonstrated anti-inflammatory and analgesic properties. In experimental models, it has been shown to reduce inflammation markers and alleviate pain responses, making it a candidate for further investigation in pain management therapies .

The biological activity of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is thought to involve interaction with neurotransmitter receptors and modulation of biochemical pathways. Specifically, the piperazine ring may interact with sigma receptors, which are implicated in various physiological processes including pain perception and neuroprotection .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate derivatives were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results showed that certain derivatives achieved inhibition zones comparable to or greater than those of standard antibiotics .

Research on Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated significant reductions in edema and inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, and what key intermediates are involved?

A common synthetic approach involves multi-step functionalization of benzoate derivatives. For example, reductive amination or nucleophilic substitution reactions are employed to introduce the 4-benzylpiperazine moiety. A representative method involves:

  • Step 1 : Nitration or halogenation of the benzoate precursor to enable amine coupling.
  • Step 2 : Coupling with 4-benzylpiperazine under reflux conditions using polar aprotic solvents (e.g., DMF or ethanol) .
  • Step 3 : Reduction of nitro intermediates (e.g., using Pd/C and ammonium formate) to yield the final amino-substituted product .
    Critical intermediates include ethyl 3-nitro-4-halogenobenzoate and substituted piperazine derivatives.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the substitution pattern, particularly the benzylpiperazine group and ester functionality. For example, the piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity, especially for intermediates prone to side reactions (e.g., nitro reduction byproducts) .

Advanced Research Questions

Q. How does the benzylpiperazine moiety influence the compound’s reactivity in catalytic or supramolecular systems?

The 4-benzylpiperazine group acts as a chelating ligand or hydrogen-bond acceptor , enabling interactions with metal catalysts or biomolecules. For instance:

  • In polymer catalysis, ethyl benzoate derivatives (structurally analogous) modulate stereoregularity by coordinating to Ti or Mg centers in Ziegler-Natta systems, affecting chain propagation and termination rates .
  • In crystallography, the piperazine nitrogen participates in O—H⋯N hydrogen bonds , stabilizing supramolecular assemblies, as observed in related triazole-thione derivatives .
    Methodological Note: X-ray diffraction (using SHELX software ) and DFT calculations are critical for probing these interactions.

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

  • Challenge 1 : Disorder in the benzyl group due to rotational flexibility.
    • Solution : Collect high-resolution data (<1.0 Å) and refine using SHELXL’s restraints (e.g., DELU and SIMU commands) .
  • Challenge 2 : Weak diffraction from twinned crystals.
    • Solution : Employ twin refinement protocols in SHELX or use synchrotron radiation for enhanced data quality .
  • Challenge 3 : Hydrogen atom positioning in hydroxyl or amine groups.
    • Solution : Locate H atoms via Fourier difference maps and refine with isotropic displacement parameters .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in polymer synthesis?

Conflicting results (e.g., activity vs. stereoregularity trends) may arise due to:

  • Variable active-site poisoning : Ethyl benzoate derivatives can adsorb onto catalyst surfaces, altering active-center populations .
  • Kinetic vs. thermodynamic control : Higher ethyl benzoate concentrations may favor chain transfer over propagation.
    • Methodology :

Conduct kinetic studies (e.g., 13^{13}C-labeled monomers) to quantify chain-transfer rates.

Use XPS or EXAFS to analyze catalyst surface composition post-reaction .

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?

  • Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl) or introduce electron-withdrawing substituents on the benzyl ring to enhance binding to biological targets .
  • Prodrug Design : Hydrolyze the ester moiety in vivo to release the active carboxylic acid derivative, improving bioavailability .
  • Crystallographic Screening : Co-crystallize with enzymes (e.g., mycobacterial targets) to identify key binding interactions .

Q. How does solvent choice impact the compound’s stability during long-term storage?

  • Polar solvents (e.g., DMF, DMSO) : Accelerate ester hydrolysis under acidic/basic conditions.
  • Non-polar solvents (e.g., ethyl acetate) : Minimize degradation but may promote crystallization.
  • Recommendation : Store in anhydrous ethyl acetate at -20°C, with molecular sieves to absorb moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DCLX069
Reactant of Route 2
Reactant of Route 2
DCLX069

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.